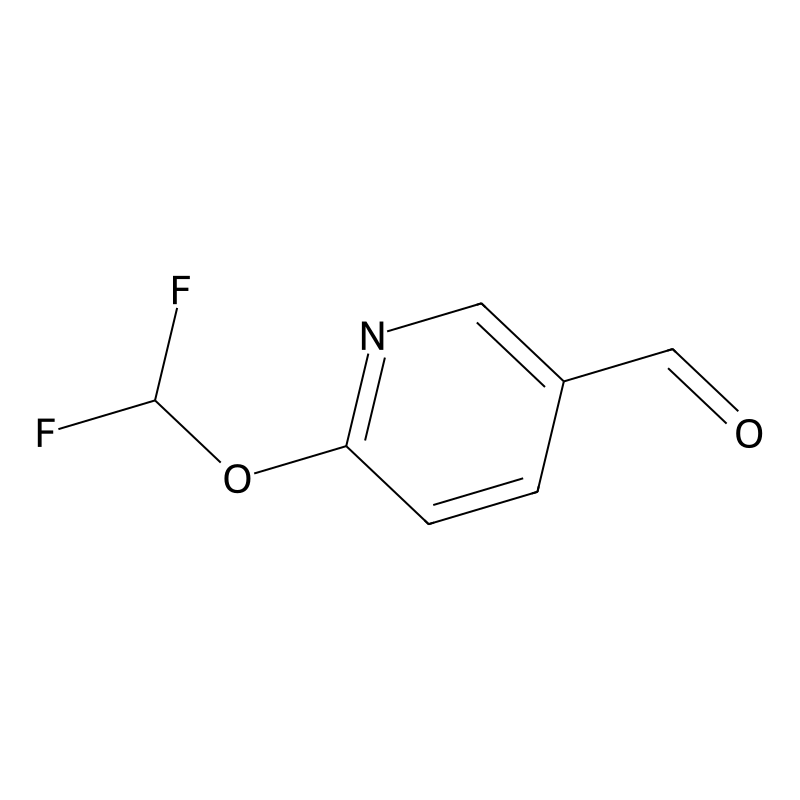

6-(Difluoromethoxy)nicotinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Structure and Properties

-(Difluoromethoxy)nicotinaldehyde is a heterocyclic aromatic compound. It belongs to the class of pyridines, which are aromatic organic compounds containing a six-membered ring with nitrogen. This specific molecule has a methoxy group (OCH3) and a difluoromethoxy group (OCF2H) attached to the pyridine ring.

Potential Research Applications

Due to the presence of a pyridine ring and a formyl group (CHO), 6-(Difluoromethoxy)nicotinaldehyde could be a potential candidate for research in several areas:

- Derivatization Agent: The formyl group can participate in condensation reactions to form new compounds. Researchers might explore this molecule as a derivatization agent to introduce a functional group to other molecules of interest [].

- Pharmaceutical Research: Pyridine derivatives have a wide range of biological activities. Researchers might investigate 6-(Difluoromethoxy)nicotinaldehyde for potential pharmaceutical applications []. This would likely involve in vitro and in vivo studies to determine its bioactivity and potential therapeutic effects.

6-(Difluoromethoxy)nicotinaldehyde is a chemical compound characterized by the molecular formula and a molecular weight of 173.12 g/mol. It features a difluoromethoxy group attached to the nicotinaldehyde structure, which is a derivative of nicotinic acid. This compound is notable for its unique properties stemming from the difluoromethoxy substituent, which can significantly influence its chemical behavior and biological activity.

- Nucleophilic Addition: The electrophilic carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can undergo condensation with amines to form imines or with other carbonyl compounds to yield various products.

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The presence of the difluoromethoxy group may also facilitate specific reactions such as difluoromethylation, which can be achieved through various reagents designed for this purpose .

The synthesis of 6-(Difluoromethoxy)nicotinaldehyde typically involves several steps:

- Preparation of Nicotinaldehyde: Starting from nicotinic acid, the aldehyde functionality can be introduced via oxidation.

- Difluoromethylation: This step involves the introduction of the difluoromethoxy group using reagents such as N,N-diethylaminosulfur trifluoride or other difluorocarbene precursors under controlled conditions .

- Purification: The final product is purified using techniques like column chromatography or recrystallization.

These methods highlight the importance of careful reagent selection and reaction conditions to achieve high yields and purity.

6-(Difluoromethoxy)nicotinaldehyde has potential applications in:

- Pharmaceutical Development: Due to its structural similarity to biologically active compounds, it may serve as a lead compound in drug discovery.

- Chemical Research: Its unique properties make it a useful intermediate in organic synthesis and material science.

- Agricultural Chemistry: Similar compounds have been explored for use in agrochemicals, suggesting potential applications in this field.

Interaction studies involving 6-(Difluoromethoxy)nicotinaldehyde could focus on its binding affinity to various biological targets, particularly nicotinic receptors. These studies would help elucidate its pharmacokinetic properties and potential therapeutic effects. Additionally, understanding its interactions with other biomolecules could provide insights into its mechanism of action.

Several compounds share structural similarities with 6-(Difluoromethoxy)nicotinaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-(Difluoromethoxy)nicotinic acid | 1211535-62-4 | 0.91 |

| 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | 1211584-92-7 | 0.80 |

| (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride | 943843-27-4 | 0.78 |

| 2-(Difluoromethoxy)pyridin-4-amine | 1211587-46-0 | 0.76 |

| 2-Methoxy-5-(trifluoromethyl)pyridine | 175277-45-9 | 0.74 |

Uniqueness

The uniqueness of 6-(Difluoromethoxy)nicotinaldehyde lies in its specific combination of the difluoromethoxy group with the nicotinaldehyde framework. This combination may offer enhanced reactivity and biological activity compared to similar compounds, making it a valuable target for further research in medicinal chemistry and related fields.